3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate
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Overview
Description
3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate is a heterocyclic compound that contains both chlorine and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate typically involves the reaction of 3,5-dichloropyridine with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products Formed
Scientific Research Applications
3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Research: It serves as a tool for studying various biological processes and interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid
- 2-Methylpyridine-3-carboxylic acid
Uniqueness
3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate stands out due to its specific substitution pattern and the presence of both chlorine and nitrogen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H6Cl2N2O3 |
---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C8H4Cl2N2O2.H2O/c9-4-2-1-3-5-11-6(8(13)14)7(10)12(4)5;/h1-3H,(H,13,14);1H2 |
InChI Key |
FQCNXLBDXGATDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C(=C1)Cl)Cl)C(=O)O.O |
Origin of Product |
United States |
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